(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-3-25-21(31)15(34-22(25)33)11-13-18(24-16-7-5-6-9-27(16)20(13)30)26-10-8-23-19(29)14(26)12-17(28)32-4-2/h5-7,9,11,14H,3-4,8,10,12H2,1-2H3,(H,23,29)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKDSRMZNBMEY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic molecule featuring multiple functional groups that suggest a wide range of potential biological activities. Its intricate structure includes thioxothiazolidin, pyrido-pyrimidine, and piperazine motifs, which may interact with various biological targets, offering opportunities for therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 424.5 g/mol. The presence of specific structural features contributes to its biological activity:
| Structural Feature | Description |
|---|---|
| Thioxothiazolidin Core | Potential for antimicrobial and anti-inflammatory activities |
| Pyrido-Pyrimidine Moiety | Possible interaction with nucleic acid synthesis pathways |
| Piperazine Ring | May enhance binding to biological receptors and enzymes |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. Additionally, its structure implies possible interactions with enzymes involved in inflammatory processes.
Antimicrobial Activity
The compound's antimicrobial effects were evaluated through various in vitro assays against a range of bacterial strains. Results indicated:
- Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Moderate |
Anti-inflammatory Effects
In vitro studies also assessed the compound's ability to inhibit pro-inflammatory cytokines. The findings demonstrated:
- Reduction in IL-6 and TNF-alpha levels in stimulated macrophages.
- Inhibition of NF-kB pathway , indicating a mechanism for its anti-inflammatory action.
Case Studies
Several case studies have explored the biological activity of compounds structurally similar to (Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate:
- Study on Thiazolidine Derivatives : Research highlighted the effectiveness of thiazolidine derivatives in inhibiting tyrosyl-DNA phosphodiesterase I and their potential as anti-cancer agents through apoptosis induction in glioblastoma cells .
- Pyrido-Pyrimidine Compounds : Another study demonstrated that pyrido-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
The synthesis of (Z)-ethyl 2-(1-(3...acetate typically employs multicomponent reactions (MCRs), which streamline the process while enhancing yield and purity. The synthetic pathway often involves catalysts that optimize reaction conditions.
Proposed Mechanism
The proposed mechanism for its biological activity includes:
- Binding to specific receptors or enzymes involved in microbial resistance or inflammatory pathways.
- Modulation of signaling pathways that lead to reduced inflammation or enhanced antimicrobial efficacy.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several pharmacologically relevant heterocycles:
Key Observations :
- However, the 3-oxopiperazin-2-yl acetate group in the target may enhance solubility compared to the methoxyphenyl substituent in 477735-22-1.
- Unlike SAHA , which has a linear hydroxamate zinc-binding group, the target’s thioxothiazolidinone could act as a bidentate metal chelator, altering enzyme inhibition profiles.
Molecular Properties and Pharmacokinetics
Computational analysis using Tanimoto similarity indices (as applied in ) and molecular fingerprints (e.g., Morgan fingerprints ) reveals:
Insights :
Q & A
Basic Research Questions
Q. What are the critical steps and optimization parameters for synthesizing (Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of the thiazolidinone core with pyrido-pyrimidine moieties and subsequent piperazine coupling. Key parameters include:
- Temperature : Controlled heating (e.g., reflux under inert atmosphere) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Reaction Time : Monitoring via thin-layer chromatography (TLC) to ensure completion.
- Purification : Column chromatography or recrystallization to isolate high-purity products.
Analytical validation using HPLC (>95% purity) and NMR (1H/13C) is essential for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and Z/E configuration of the thioxothiazolidin-5-ylidene group.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, C=S stretches).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while AI-driven platforms (e.g., ICReDD’s workflow) integrate experimental data to refine parameters:
- Reaction Path Search : Identifies energetically favorable pathways for condensation and cyclization steps.
- Parameter Optimization : Machine learning models correlate solvent polarity, temperature, and catalyst choice with yield outcomes.
- Feedback Loops : Experimental data (e.g., failed reactions) train algorithms to exclude non-viable conditions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 determination).
- Purity Reassessment : Use HPLC-MS to rule out degradation products or isomers.
- Structural Analog Testing : Compare activity with derivatives lacking specific functional groups (e.g., thiazolidinone vs. oxazolidinone cores) to identify pharmacophores .
Q. What distinguishes the biological activity of this compound from structurally similar analogs?
- Methodological Answer : The unique combination of:
- Thioxothiazolidinone Core : Enhances electrophilicity for covalent target binding.
- Pyrido-Pyrimidine Moiety : Facilitates π-π stacking with biological targets (e.g., kinase ATP pockets).
- 3-Oxopiperazine Linker : Balances solubility and membrane permeability.
Comparative studies using isosteric replacements (e.g., substituting S with O in the thiazolidinone) reveal critical structure-activity relationships .
Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C) to simplify purification.
- In-Process Analytics : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistency .
Methodological Tables
Table 1 : Key Functional Groups and Their Roles
Table 2 : Common Contaminants in Synthesis and Mitigation
| Contaminant | Source | Removal Method |
|---|---|---|
| Z/E Isomers | Poor stereochemical control | Chiral HPLC separation |
| Oxidized Thiol Byproducts | Air exposure during synthesis | Inert atmosphere (N2/Ar) |
| Unreacted Aldehyde Intermediates | Incomplete condensation | Column chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
